molecular formula C7H7N5O2 B1193023 8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one

8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one

Cat. No. B1193023
M. Wt: 193.17
InChI Key: QXYCTGXCOQXVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K-TMZ is a DNA alkylating agent. It increases the concentration of O6-methylated deoxyguanosine in U87 glioblastoma multiforme (GBM) cells in a concentration-dependent manner. K-TMZ reduces cell viability of GBM cell lines lacking or expressing O6-methylguanine DNA methyltransferase (MGMT).

Scientific Research Applications

Positron Emission Tomography (PET) Studies

8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one, also known as temozolomide, has been utilized in PET studies. Radiosyntheses involving carbon-11 labeling have been developed for this purpose, allowing for in-depth exploration of its mode of action in the human body (Brown et al., 2002).

Synthesis and Chemistry

Research on the synthesis and chemistry of temozolomide, a broad-spectrum antitumor agent, has been extensive. The synthesis involves interactions with alkyl and aryl isocyanates, revealing its potential as a prodrug modification of other compounds (Stevens et al., 1984).

Antitumor Activity and DNA Methylation

Studies have shown that temozolomide induces erythroid characteristics in human leukemia cells, suggesting its potential influence on DNA methylation and gene expression (Tisdale, 1986).

Effect on Differentiation of Leukemia Cells

Temozolomide has been observed to induce differentiation in K562 leukemia cells. This suggests its impact on cellular processes, although the mechanism behind this is not entirely due to gene hypomethylation (Zucchetti et al., 1989).

Activity in Central Nervous System Tumor Xenografts

The compound has shown marked activity against various central nervous system cancers, including tumors resistant to other treatments. This highlights its broad spectrum of activity in cancer treatment (Friedman et al., 1995).

Antitumor Activity in Mice

Studies have demonstrated significant antitumor activity of temozolomide in mice, particularly against various forms of leukemia and sarcoma. This shows its effectiveness in preclinical models (Stevens et al., 1987).

Pharmacokinetics and Toxicity Correlation

Research has also explored the pharmacokinetics of temozolomide, including its toxicity in relation to the expression of DNA repair proteins. This provides crucial information for its application in cancer therapy (Baer et al., 1993).

In Vitro Activity Against Human Tumors

In vitro studies have shown temozolomide's effectiveness against a variety of human tumors, including traditionally chemotherapy-resistant types. This underscores its potential as a versatile chemotherapeutic agent (Raymond et al., 1997).

properties

Product Name

8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one

Molecular Formula

C7H7N5O2

Molecular Weight

193.17

IUPAC Name

8-acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one

InChI

InChI=1S/C7H7N5O2/c1-4(13)5-6-9-10-11(2)7(14)12(6)3-8-5/h3H,1-2H3

InChI Key

QXYCTGXCOQXVRU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2N=NN(C(=O)N2C=N1)C

Appearance

A solution in methyl acetate

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

K-TMZ

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one
Reactant of Route 2
Reactant of Route 2
8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one
Reactant of Route 3
8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one
Reactant of Route 4
8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one
Reactant of Route 5
Reactant of Route 5
8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one
Reactant of Route 6
Reactant of Route 6
8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.